molecular formula C30H31ClFN5O4 B2449775 GLP-1 receptor agonist 2

GLP-1 receptor agonist 2

Cat. No.: B2449775
M. Wt: 580.0 g/mol
InChI Key: IGXAOFNNKAUXCJ-CVDCTZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Scientific Research Applications

  • Mechanism of Action

    GLP-1 agonists work by activating the GLP-1 receptor. They slow gastric emptying, inhibit the release of glucagon, and stimulate insulin production, therefore reducing hyperglycemia in people with type 2 diabetes . They also reduce food intake and therefore body weight, making them an effective treatment for obesity .

    Safety and Hazards

    GLP-1 receptor agonists are associated with a low risk of hypoglycemia, and the most common adverse effects are gastrointestinal . Other warnings and precautions include pancreatitis and thyroid cell carcinomas . There is also an ongoing review of GLP-1 receptor agonists regarding the risk of suicidal thoughts and self-harm .

    Future Directions

    GLP-1 receptor agonists are an effective treatment option for people with type 2 diabetes, shown to achieve multi-factorial clinical benefits . When selecting or advising about treatments, pharmacists should consider how the different GLP-1 RAs and their mechanisms of action affect clinical outcomes in order to ensure optimal treatment for individuals . There is also ongoing research into the potential use of GLP-1 receptor agonists in treating neurodegenerative diseases such as Parkinson’s disease .

    Preparation Methods

  • Chemical Reactions Analysis

    • GLP-1 agonists undergo various reactions, including peptide bond formation during synthesis.
    • Common reagents include protecting groups, coupling agents, and catalysts.
    • Major products are modified GLP-1 analogs with enhanced pharmacological properties.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IGXAOFNNKAUXCJ-CVDCTZTESA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H31ClFN5O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    580.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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